molecular formula C20H16O4S B1613234 5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene CAS No. 898778-25-1

5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene

Cat. No. B1613234
CAS RN: 898778-25-1
M. Wt: 352.4 g/mol
InChI Key: JSYUWWQNFMCQGC-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(3-phenoxybenzoyl)thiophene, commonly known as DPT, is a heterocyclic organic compound that has been studied for its potential applications in various scientific fields. DPT is a member of the thiophene family, which are aromatic compounds that contain a ring of four carbon atoms with one sulfur atom at the center. The unique structure of DPT makes it an attractive molecule for scientific research, as it has potential applications in both organic and inorganic chemistry.

Scientific Research Applications

Antioxidant Profile and Reactivity

One study focused on the synthesis of 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants, which share a structural resemblance with the compound of interest, by utilizing a process involving microwave-induced seleno-Claisen rearrangement and intramolecular Markovnikov hydroselenation. These compounds demonstrated significant antioxidant capacities, highlighting the potential of thiophene derivatives in developing antioxidant agents (Kumar et al., 2007).

Synthesis and Characterization of Fluorescent Compounds

Another study explored the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, providing insights into the electrochemical and spectroscopic properties of thiophene derivatives. The study demonstrated the potential of these compounds in fluorescent applications, suggesting a research avenue for 5-(1,3-Dioxolan-2-YL)-2-(3-phenoxybenzoyl)thiophene in similar domains (Coelho et al., 2015).

Development of Anti-inflammatory Agents

Research into designing 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives as anti-inflammatory agents showed the potential of thiophene derivatives in pharmaceutical applications. This suggests that this compound could be explored for its anti-inflammatory properties, potentially leading to the development of novel therapeutics (Mullican et al., 1993).

Electropolymerization and Polymer Formation

A study on photoinduced electron transfer reactions of highly conjugated thiophene derivatives for initiating cationic polymerization and conjugated polymer formation highlights the role of thiophene derivatives in materials science, especially in the development of polymers with specific electronic properties (Aydoğan et al., 2012).

Catalysis and Organic Synthesis

The use of thiophene derivatives in catalytic processes and organic synthesis is evident in studies focusing on palladium-catalyzed C-S and oxidative dehydro C-H coupling. This indicates the potential of this compound in facilitating complex organic transformations, contributing to the synthesis of various organic compounds (Oechsle & Paradies, 2014).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-phenoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4S/c21-19(17-9-10-18(25-17)20-22-11-12-23-20)14-5-4-8-16(13-14)24-15-6-2-1-3-7-15/h1-10,13,20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYUWWQNFMCQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641942
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-25-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](3-phenoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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